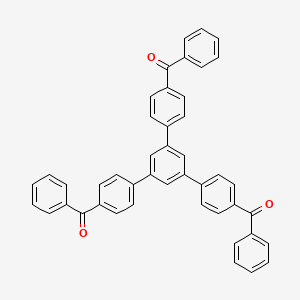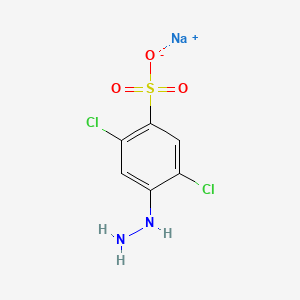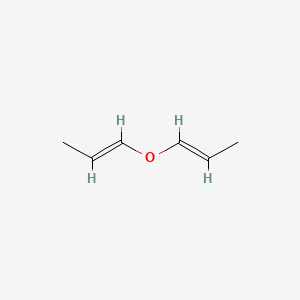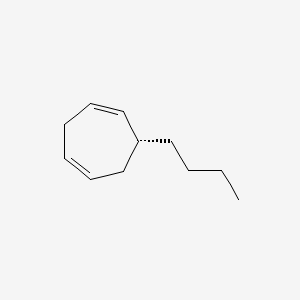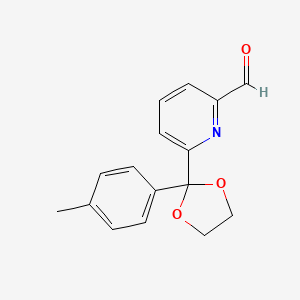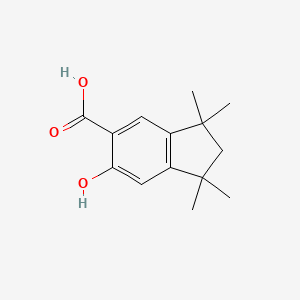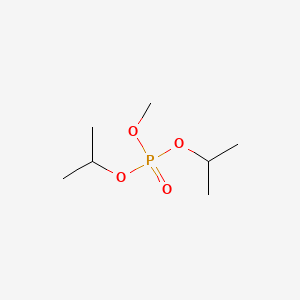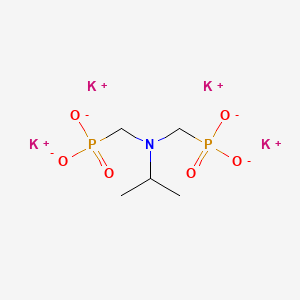![molecular formula C24H26O2 B12678399 1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene CAS No. 93919-95-0](/img/structure/B12678399.png)
1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene is an organic compound with the molecular formula C22H22O2. It is known for its unique structure, which includes two benzene rings connected by an ethylidene bridge and two ether linkages.
Méthodes De Préparation
The synthesis of 1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene typically involves the reaction of phenethyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene involves its interaction with molecular targets through its ether linkages and benzene rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene can be compared to similar compounds such as:
Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Another related compound with different substituents, which can affect its chemical properties and uses.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: This compound also shares structural similarities but differs in its specific functional groups and reactivity.
Propriétés
Numéro CAS |
93919-95-0 |
|---|---|
Formule moléculaire |
C24H26O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2,2-bis(2-phenylethoxy)ethylbenzene |
InChI |
InChI=1S/C24H26O2/c1-4-10-21(11-5-1)16-18-25-24(20-23-14-8-3-9-15-23)26-19-17-22-12-6-2-7-13-22/h1-15,24H,16-20H2 |
Clé InChI |
SCTXBFWBZBOLKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(CC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



